4-[(Trifluoromethyl)thio]benzoyl bromide
Overview
Description
4-[(Trifluoromethyl)thio]benzoyl bromide is an organic compound with the molecular formula C8H4BrF3OS and a molecular weight of 285.08 g/mol . This compound is characterized by the presence of a trifluoromethylthio group attached to a benzoyl bromide moiety. It is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trifluoromethyl)thio]benzoyl bromide typically involves the introduction of a trifluoromethylthio group to a benzoyl bromide precursor. One common method involves the reaction of 4-bromobenzoyl chloride with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and reagent concentrations, to optimize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(Trifluoromethyl)thio]benzoyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: The benzoyl group can be reduced to form benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, and thioesters.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of benzyl derivatives.
Scientific Research Applications
4-[(Trifluoromethyl)thio]benzoyl bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-[(Trifluoromethyl)thio]benzoyl bromide involves its reactivity towards nucleophiles and electrophiles. The trifluoromethylthio group imparts unique electronic properties, making the compound a versatile intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition or receptor modulation in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoyl chloride: Similar structure but with a chloride group instead of bromide.
4-(Trifluoromethyl)benzyl bromide: Contains a benzyl group instead of a benzoyl group.
4-(Trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a bromide.
Uniqueness
4-[(Trifluoromethyl)thio]benzoyl bromide is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific reactivity and stability profiles .
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)benzoyl bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3OS/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLWDNRSAAVNGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Br)SC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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